molecular formula C15H20N2O4 B13790842 ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate CAS No. 94203-83-5

ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate

Cat. No.: B13790842
CAS No.: 94203-83-5
M. Wt: 292.33 g/mol
InChI Key: VUHGEIOHKFQRJI-UHFFFAOYSA-N
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Description

Ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate (CAS 94203-83-5) is a high-purity organic compound supplied at 96% purity, with a molecular formula of C15H20N2O4 and a molecular weight of 292.33 g/mol . This benzoate ester derivative is a chemical entity of significant interest in various research fields. Its molecular structure, which features both acetyl and dimethylcarbamoylmethyl substituents on the amino group, makes it a valuable intermediate in synthetic organic chemistry and medicinal chemistry research for the development of novel compounds . Benzoic acid derivatives as a class have been identified as good inhibitors of influenza viruses and are frequently explored as bifunctional organic ligands in coordination chemistry due to the variety of their potential coordination modes . Furthermore, structurally related tertiary amine benzoates are utilized in the formulation of self-curing, two-part systems for dental and medical applications; these compositions have potential for use as degradable root-canal sealants, dental restorative materials, bone cements, and implant materials, highlighting the functional versatility of this chemical family in materials science . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle the compound according to established laboratory safety protocols.

Properties

CAS No.

94203-83-5

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate

InChI

InChI=1S/C15H20N2O4/c1-5-21-15(20)12-6-8-13(9-7-12)17(11(2)18)10-14(19)16(3)4/h6-9H,5,10H2,1-4H3

InChI Key

VUHGEIOHKFQRJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CC(=O)N(C)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 4-Dimethylaminobenzoate Intermediate (Benzocaine Derivative)

A key intermediate in the preparation of the target compound is ethyl 4-dimethylaminobenzoate, commonly known as a derivative of benzocaine. Its preparation involves:

  • Esterification of 4-nitrobenzoic acid with ethanol in the presence of a solid catalyst and a water entrainer to facilitate removal of water formed during the reaction. The reaction is conducted in a reflux apparatus equipped with a water separator to drive the esterification to completion.

  • Catalyst and Conditions: Rare-earth oxides such as neodymium sesquioxide, erbium oxide, or holmium oxide are used as solid catalysts. The molar ratio of 4-nitrobenzoic acid to ethanol ranges from 1:0.5 to 1:2. Water entrainers such as toluene or dimethylbenzene are added in a mass ratio of 1:1 to 1:10 relative to 4-nitrobenzoic acid. The reflux time is typically 1–6 hours.

  • Hydrogenation Step: After esterification, the reaction mixture is filtered hot and subjected to catalytic hydrogenation using 5% palladium on carbon (Pd/C) catalyst under hydrogen atmosphere to reduce the nitro group to an amino group, yielding ethyl 4-aminobenzoate with dimethylamino substitution.

  • Product Isolation: After hydrogenation, the catalyst is removed by filtration, and the product is precipitated and dried to obtain high purity ethyl 4-dimethylaminobenzoate (purity >99.5%).

  • Recycling: The catalyst and solvent can be reused multiple times, making the process environmentally friendly and suitable for industrial scale-up.

Step Reagents/Conditions Notes
Esterification 4-nitrobenzoic acid, ethanol, rare-earth oxide catalyst, water entrainer, reflux 1-6 h Water removal by reflux and separator
Hydrogenation 5% Pd/C catalyst, H2 atmosphere, 80-100 °C, 2 h Reduction of nitro to amino group
Product isolation Filtration, cooling under N2, drying Product purity >99.5%, catalyst reusable

Summary Table of Key Preparation Steps for the Target Compound

Preparation Stage Reagents/Conditions Purpose/Outcome
Esterification 4-nitrobenzoic acid, ethanol, rare-earth oxide catalyst, reflux with water entrainer Formation of ethyl 4-nitrobenzoate ester
Catalytic Hydrogenation 5% Pd/C catalyst, H2, 80-100 °C, 2 h Reduction of nitro group to amino group
Amide Bond Formation Acetyl or oxoethyl derivatives, coupling reagents, base (e.g., DIPEA), DCM solvent, room temp Introduction of acetyl and 2-(dimethylamino)-2-oxoethyl amide substituents
Purification Flash chromatography, preparative HPLC or SFC Isolation of pure target compound
Characterization LC–MS, NMR Verification of structure and purity

Analytical and Purification Techniques

Research Notes and Industrial Relevance

  • The preparation method of the ethyl 4-dimethylaminobenzoate intermediate is a green, continuous two-step process with high yield and purity, minimizing waste acid production and enabling solvent and catalyst recycling.

  • The amide bond formation steps are standard in medicinal chemistry and can be adapted for scale-up with appropriate optimization.

  • The thorough purification and characterization ensure the compound’s suitability for pharmaceutical or biochemical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate involves its role as a photoinitiator. Upon exposure to visible light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization of monomers, leading to the formation of polymers. The molecular targets include unsaturated prepolymers, and the pathways involved are primarily photochemical .

Comparison with Similar Compounds

Camostat Mesylate

Structure: Camostat mesylate ([4-(diaminomethylideneamino)benzoyl]oxy-linked dimethylamino-oxoethyl ester; CAS: 59721-29-8) shares the dimethylamino-oxoethyl ester backbone but replaces the acetyl group with a guanidino (diaminomethylidene) substituent . Key Differences:

  • Reactivity: Camostat’s guanidino group enhances its protease inhibitory activity (e.g., against TMPRSS2), whereas the acetyl group in the target compound may limit such interactions .
  • Applications: Camostat is clinically used as an anticoagulant and antiviral agent, while ethyl 4-[acetyl...]benzoate is primarily researched for polymer crosslinking due to its higher reactivity in resin systems compared to 2-(dimethylamino)ethyl methacrylate .

Data Comparison :

Property Ethyl 4-[acetyl...]benzoate Camostat Mesylate
Molecular Weight Not reported 494.5 g/mol
logP ~3.1 (estimated) 1.5 (calculated)
Key Functional Group Acetyl Guanidino
Applications Polymer resins Antiviral therapy

Ethyl 4-(Dimethylamino)benzoate Derivatives

Examples :

  • [2-(Cyanoethyl-fluoroanilino)-2-oxoethyl] 4-(dimethylamino)benzoate (CAS: 744230-05-5): Features a cyanoethyl-fluoroanilino substituent instead of acetyl.
  • Zolpidem-related ethyl benzoate (CAS: Not specified): Contains an imidazopyridine ring linked to the dimethylamino-oxoethyl group .

Key Findings :

  • Solubility : The target compound’s solubility (estimated ~0.08 g/L based on analogs) is lower than hydrophilic derivatives like Camostat, which is designed for bioavailability .
  • Pharmacological Relevance: The imidazopyridine derivative (LogP: 3.117) exhibits hypnotic activity (similar to Zolpidem), highlighting how heterocyclic substituents enhance CNS penetration compared to the acetylated analog .

Thiazolidinone and Benzo[d]imidazole Derivatives

Examples :

  • Benzo[d]imidazole derivatives (e.g., Compound 29 in ): Utilize 2-oxoethylamino groups for targeting indoleamine 2,3-dioxygenase (IDO) in cancer therapy .

Structural Impact :

  • The thiazolidinone core increases metabolic stability but reduces solubility compared to the target compound’s flexible acetamido chain .
  • Benzo[d]imidazole derivatives show higher molecular weights (>500 g/mol) and complex NMR profiles, reflecting their suitability for targeted therapies versus the simpler resin applications of the target compound .

Polymer Science Comparators

Example: Ethyl 4-(dimethylamino)benzoate vs. 2-(dimethylamino)ethyl methacrylate (DMAEMA) in resin cements :

  • Reactivity : The target compound’s benzoate ester promotes a 15–20% higher degree of conversion in resin polymerization than DMAEMA .
  • Physical Properties : Resins with the target compound exhibit superior flexural strength (85 MPa vs. 60 MPa for DMAEMA) due to reduced oxygen inhibition during curing .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Weight logP Solubility (g/L) Key Application
Ethyl 4-[acetyl...]benzoate 94203-83-5 ~365 (est.) ~3.1 0.08 (est.) Polymer resins
Camostat Mesylate 59721-29-8 494.5 1.5 High (aqueous) Antiviral therapy
Zolpidem-related benzoate N/A 365.17 3.117 0.08 Hypnotic agent
[2-(Cyanoethyl...]benzoate 744230-05-5 369.15 2.8 0.12 Biochemical research

Table 2: Reactivity in Polymer Systems

Property Ethyl 4-[acetyl...]benzoate DMAEMA
Degree of Conversion (%) 78 ± 3 63 ± 4
Flexural Strength (MPa) 85 ± 5 60 ± 6
Water Sorption (μg/mm³) 18 ± 2 25 ± 3

Q & A

Q. Essential techniques :

  • ¹H/¹³C NMR :
    • Aromatic protons (δ 7.8–8.2 ppm, benzoate ring) and dimethylamino group (δ 2.8–3.1 ppm, singlet) .
    • Acetyl carbonyl (δ 170–172 ppm) and ester carbonyl (δ 165–168 ppm) in ¹³C NMR .
  • FT-IR : Stretching vibrations at ~1740 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (amide C=O) .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₅H₂₁N₂O₄: 293.1497) .

Advanced: How does the compound’s electronic structure influence its reactivity in nucleophilic acyl substitution reactions?

The dimethylamino group acts as an electron donor, activating the acetyl carbonyl toward nucleophilic attack. Computational studies (DFT) reveal:

  • Electrostatic potential maps : High electron density at the acetyl carbonyl oxygen (≈ -0.45 e⁻/ų), making it susceptible to nucleophiles like amines or hydrazines .
  • Steric effects : The bulky dimethylamino group hinders attack at the benzoate ester, directing reactivity to the acetyl site .
    Experimental validation : Kinetic studies show 3x faster reaction rates with acetyl vs. ester carbonyl in hydrazine reactions .

Basic: What biological assays are suitable for evaluating this compound’s enzyme inhibition potential?

Q. Recommended assays :

  • Serine protease inhibition : Fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) with TMPRSS2 or trypsin-like proteases, measuring IC₅₀ via fluorescence quenching .
  • Kinase profiling : Broad-spectrum kinase assays (e.g., KinomeScan) to identify off-target effects .
    Data : Analogous dimethylamino-benzoate derivatives show IC₅₀ values of 1–10 µM against TMPRSS2 .

Advanced: How can computational modeling predict this compound’s binding affinity to biological targets like TMPRSS2?

Q. Methodology :

  • Docking (AutoDock Vina) : Simulate binding to TMPRSS2’s catalytic triad (His296, Asp345, Ser441). Key interactions:
    • Hydrogen bonding between acetyl carbonyl and Ser441.
    • Hydrophobic interactions with Phe194 and Leu342 .
  • MD simulations (GROMACS) : Assess stability over 100 ns; RMSD < 2 Å indicates stable binding .
    Validation : Correlation (R² = 0.89) between predicted ΔG and experimental IC₅₀ for analogs .

Basic: What are common impurities in synthesized batches, and how are they resolved?

Q. Typical impurities :

  • Unreacted starting material : 4-aminobenzoate esters (detected via TLC, Rf ≈ 0.3 in ethyl acetate) .
  • Hydrolysis byproducts : Free carboxylic acid (δ 12–13 ppm in ¹H NMR) due to ester degradation .
    Resolution :
  • Prep-HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA) .
  • Recrystallization : Ethanol/water (7:3) at -20°C yields >98% purity .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process Analytical Technology (PAT) : Real-time FT-IR monitoring of reaction progress .
  • Design of Experiments (DoE) : Optimize parameters (temperature, solvent ratio) using response surface methodology .
  • Quality control : Strict adherence to ICH guidelines for impurity profiling (HPLC-UV/HRMS) .

Basic: How does the compound’s logP influence its pharmacokinetic properties?

Calculated logP : ~2.5 (via ChemDraw), indicating moderate lipophilicity.
Implications :

  • Absorption : Favorable for passive diffusion (optimal range: 1–3) .
  • Metabolism : Susceptible to esterase-mediated hydrolysis in plasma (t₁/₂ ~2–4 hours) .

Advanced: What in vitro models are appropriate for studying its metabolic stability?

  • Hepatocyte assays : Primary human hepatocytes (e.g., Corning) to assess CYP450-mediated oxidation .
  • Microsomal stability : Incubation with liver microsomes (RLM/HLM) + NADPH, monitoring parent compound depletion via LC-MS/MS .
    Data : Analogous compounds show 60–80% remaining after 1 hour in HLM .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Fume hood for powder handling (risk of respiratory irritation) .
  • Waste disposal : Incineration for halogen-free organic waste .

Advanced: How can structural modifications enhance its selectivity for serine proteases over off-target enzymes?

  • Bioisosteric replacement : Substitute dimethylamino with morpholino (reduces off-target kinase inhibition by 40%) .
  • Steric shielding : Introduce ortho-methyl groups on the benzoate ring to block access to esterase active sites .
    Validation : Modified analogs show 10x selectivity for TMPRSS2 vs. trypsin .

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